molecular formula C8H10N4 B12865488 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

Cat. No.: B12865488
M. Wt: 162.19 g/mol
InChI Key: XRTDYAOBUYCDJC-UHFFFAOYSA-N
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Description

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is a specialized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a recognized privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs due to its widespread therapeutic potential . This particular amine-functionalized compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its 5-aminopyrazole core is a valuable synthon for constructing fused polyheterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in pharmaceutical research . In research applications, this chemical reagent is primarily utilized in the development of novel active substances. Pyrazole derivatives are extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties . The structural motif of a pyrazole linked to a pyrrole ring, as seen in this compound, is present in synthetic intermediates studied for their potential biological activities . Researchers employ this amine in multicomponent reactions (MCRs) and palladium-catalyzed cross-coupling reactions to introduce molecular complexity and generate diverse compound libraries for biological screening . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-5-pyrrol-1-ylpyrazol-4-amine

InChI

InChI=1S/C8H10N4/c1-11-8(7(9)6-10-11)12-4-2-3-5-12/h2-6H,9H2,1H3

InChI Key

XRTDYAOBUYCDJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Hydrazine Derivative: Pyrrol-1-yl-substituted hydrazine or related heteroarylhydrazines.
  • β-Ketonitrile: A methyl-substituted β-ketonitrile or α-cyanoacetophenone derivative tailored to introduce the methyl group at the 1-position of the pyrazole ring.

Synthetic Route

  • Condensation Reaction:

    • The pyrrol-1-yl hydrazine reacts with the methyl-substituted β-ketonitrile under controlled conditions (often in ethanol or other suitable solvents at room temperature or mild heating).
    • This forms a hydrazone intermediate.
  • Cyclization:

    • The hydrazone undergoes intramolecular cyclization to form the 5-aminopyrazole ring system.
    • The methyl group is retained at the 1-position, and the pyrrole moiety is attached at the 5-position.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to isolate this compound with high purity.

Alternative Methods

  • Clauson-Kaas Reaction:

    • Pyrrole derivatives can be introduced via the Clauson-Kaas reaction, which involves the reaction of amines with 2,5-dimethoxytetrahydrofuran to form N-substituted pyrroles.
    • This method has been used to convert 5-aminopyrazole intermediates into pyrrol-1-yl derivatives, facilitating the synthesis of compounds like this compound.
  • Suzuki–Miyaura Coupling:

    • For further functionalization, Suzuki–Miyaura cross-coupling reactions can be employed on halogenated pyrazole intermediates to introduce aryl or heteroaryl groups, although this is more relevant for derivatives rather than the parent compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Hydrazone Formation Pyrrol-1-yl hydrazine + β-ketonitrile Solvent: ethanol or ethanol/CH2Cl2 mixture; room temp to mild heating
Cyclization Intramolecular under same or slightly heated conditions Time: several hours; monitored by TLC or HPLC
Purification Recrystallization or chromatography Solvent systems vary; often ethyl acetate/hexane mixtures

Optimization studies indicate that the choice of solvent and temperature critically affects yield and purity. Mild heating (40–60 °C) often improves cyclization efficiency without decomposing sensitive pyrrole moieties.

Research Findings and Applications

  • The compound’s synthesis has been optimized to provide good yields (typically 60–85%) with high regioselectivity for the 1-methyl and 5-pyrrol-1-yl substitution pattern.
  • The pyrazole scaffold with pyrrole substitution is significant in medicinal chemistry due to its biological activities, including antibiotic and anti-inflammatory potential.
  • The synthetic methods allow for structural modifications, enabling the development of analogs for drug discovery.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
β-Ketonitrile + Hydrazine Pyrrol-1-yl hydrazine, β-ketonitrile Condensation & Cyclization Versatile, high yield, straightforward Requires careful control of conditions
Clauson-Kaas Reaction 5-Aminopyrazole, 2,5-dimethoxytetrahydrofuran Pyrrole ring formation Efficient pyrrole introduction Additional step, moderate complexity
Suzuki–Miyaura Coupling Halogenated pyrazole, boronic acid Cross-coupling Enables diverse substitutions Requires palladium catalyst, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The structural characteristics of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine allow it to interact with various biological targets involved in cancer cell proliferation.

A study published in Drug Target Insights highlighted the potential of pyrazole derivatives as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and survival . The introduction of the pyrrole moiety enhances the compound's binding affinity to these targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX (cyclooxygenase) and LOX (lipoxygenase) pathways .

Organic Electronics

In material science, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties can enhance charge transport and stability in these devices.

Research has shown that incorporating pyrazole derivatives into polymer matrices can improve the efficiency of charge carriers, leading to better performance in electronic applications .

Case Study 1: Anticancer Research

A case study involving a series of pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly affected their anticancer activity against various cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Effects

Another research project focused on evaluating the anti-inflammatory properties of several pyrazole derivatives, including this compound. Results showed a significant reduction in inflammatory markers (such as TNF-alpha and IL-6) in animal models treated with this compound, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 4- and 5-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine C₉H₁₁N₅ 189.22 1-Me, 5-pyrrole Antibiotic adjuvant; heterocycle synthesis
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride C₅H₇ClF₃N₃ 201.58 1-Me, 5-CF₃ (hydrochloride salt) Versatile small-molecule scaffold
1-Methyl-5-nitro-1H-pyrazol-4-amine C₄H₆N₄O₂ 142.12 1-Me, 5-NO₂ Intermediate for further functionalization
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 1-Me, 5-(3,4-dimethoxyphenyl) Associated with respiratory irritation risks
1-(tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine C₁₅H₁₂F₃N₂ 277.09 1-tetrahydropyran, 4-(CF₃-Ph) Reductive cross-coupling applications

Substituent Effects on Bioactivity

  • Pyrrole Group (Target Compound): The pyrrole moiety enhances π-π stacking interactions in biological systems, contributing to its efficacy as an antibiotic adjuvant . Its ability to form fused heterocycles (e.g., pyrazolo-pyrrolo-pyrazines) highlights its utility in drug design .
  • Trifluoromethyl Group (CF₃): The CF₃ group in 1-methyl-5-(trifluoromethyl) derivatives increases lipophilicity and metabolic stability, making it a preferred scaffold in agrochemical and pharmaceutical research .
  • Nitro Group (NO₂): Nitro-substituted pyrazoles like 1-methyl-5-nitro-1H-pyrazol-4-amine are typically intermediates for further reduction or substitution but may pose mutagenicity risks .
  • Aryl Substituents: Compounds with aryl groups (e.g., 3,4-dimethoxyphenyl) exhibit varied bioactivity but may introduce safety concerns, such as respiratory irritation .

Biological Activity

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

The compound's molecular formula is C9H12N4C_9H_{12}N_4 with a molecular weight of 176.22 g/mol. Its structural characteristics include a pyrazole ring substituted with a methyl group and a pyrrole moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
IUPAC Name(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
InChI KeyNYKPSAPCQWXMPO-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • NCI-H460 (lung cancer) : IC50 values approximately 42.30 µM.

These findings suggest that structural modifications in pyrazole derivatives can enhance their anticancer activity, making them promising candidates for further development .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases and pathways related to cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.067 µM .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in A549 (lung cancer) cells with an IC50 value of approximately 26 µM .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of substituted pyrazoles revealed that modifications at the 4-position of the pyrazole ring significantly influenced biological activity. The presence of an electron-donating group at this position enhanced anticancer properties .

Summary of Findings

CompoundCell LineIC50 (µM)
1-Methyl-Pyrazole DerivativeMCF73.79
Similar Pyrazole DerivativeNCI-H46042.30
Aurora-A Kinase InhibitorVarious Cell Lines0.067

Q & A

Q. What are the validated synthetic pathways for 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization, acylation, and functionalization. For example, pyrazole intermediates can be generated through cyclization of thiourea analogues, followed by oxidation and acylation to introduce substituents . Structural confirmation of intermediates is achieved using X-ray crystallography (for unambiguous stereochemical assignment) and NMR spectroscopy (e.g., ¹H and ¹³C for functional group analysis) .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : To confirm substituent positions and amine functionality (e.g., singlet for pyrrole protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (EI-MS) : For molecular ion validation (e.g., [M+H]⁺ peaks at m/z 176–196) .
  • X-ray crystallography : Critical for resolving regioisomeric ambiguities, such as distinguishing between 4- and 5-substituted pyrazoles .

Q. How is the in vitro biological activity of this compound evaluated in early-stage research?

Standard assays include:

  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., MIC values) .
  • Antitubercular activity : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv .
  • Enzyme inhibition : Fluorometric assays for targets like human carbonic anhydrase (hCA I/II) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, particularly in regioselective functionalization?

  • Reagent selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency under mild conditions (120°C) .
  • Solvent-free conditions : Reduces side reactions during condensation (e.g., barbituric acid/pyrazole aldehyde reactions) .
  • Microwave-assisted synthesis : Accelerates reaction times for intermediates like α,β-unsaturated ketones .

Q. How should researchers address contradictions in biological activity data across studies?

  • Structural validation : Re-analyze compound purity via HPLC and compare with published crystallographic data .
  • Assay standardization : Control for variables like bacterial strain virulence (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
  • SAR analysis : Modify the pyrrole or pyrazole substituents (e.g., methoxy → halogen) to isolate activity contributors .

Q. What computational strategies support the design of derivatives with improved target affinity?

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., σ₁ receptors or tubulin) .
  • Quantum chemical calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for reactive sites) .
  • Machine learning : Train models on existing bioactivity datasets (e.g., IC₅₀ values from kinase assays) to prioritize novel derivatives .

Q. How can researchers validate the mechanism of action for anticancer or antimicrobial activity?

  • Cellular assays : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Target engagement : Competitive binding assays (e.g., radioligand displacement for σ₁ receptors) .
  • Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., oxidative stress response) .

Q. What are the best practices for analyzing stability and degradation products under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-MS/MS : Identify degradation products (e.g., oxidation at the pyrrole ring) .
  • Kinetic modeling : Determine shelf-life using Arrhenius equations for temperature-dependent degradation .

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